molecular formula C9H9NO5 B181614 4-Ethoxy-3-nitrobenzoic acid CAS No. 59719-77-6

4-Ethoxy-3-nitrobenzoic acid

Cat. No.: B181614
CAS No.: 59719-77-6
M. Wt: 211.17 g/mol
InChI Key: GZHXYRWGRKIXEJ-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-nitrobenzoic acid typically involves the ethylation of 4-hydroxy-3-nitrobenzoic acid. The process begins with the reaction of 4-hydroxy-3-nitrobenzoic acid with potassium carbonate and ethyl iodide in dimethylformamide (DMF) at 90°C. The resulting ethyl 4-ethoxy-3-nitrobenzoate is then hydrolyzed using a mixture of tetrahydrofuran (THF), ethanol, and aqueous sodium hydroxide at room temperature for three days. The final product is obtained by acidification with hydrochloric acid and subsequent purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products Formed:

    Reduction: 4-Ethoxy-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Ethyl 4-ethoxy-3-nitrobenzoate and other esters.

Scientific Research Applications

4-Ethoxy-3-nitrobenzoic acid is utilized in several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Agriculture: It is used in the formulation of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These properties make it a versatile compound in various chemical reactions and applications.

Molecular Targets and Pathways:

    Nitro Group: Involved in redox reactions, potentially affecting oxidative stress pathways.

    Carboxylic Acid Group: Can interact with proteins and enzymes through hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

4-Ethoxy-3-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives:

    4-Methoxy-3-nitrobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloro-3-nitrobenzoic acid: Contains a chloro group instead of an ethoxy group.

    4-Hydroxy-3-nitrobenzoic acid: Has a hydroxy group instead of an ethoxy group.

Uniqueness: The presence of the ethoxy group in this compound provides unique steric and electronic properties, making it distinct in its reactivity and applications compared to its analogs .

Properties

IUPAC Name

4-ethoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(9(11)12)5-7(8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHXYRWGRKIXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350445
Record name 4-ethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59719-77-6
Record name 4-ethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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